molecular formula C14H14N2O6S2 B3658095 Methyl 2-{[(4-sulfamoylphenyl)sulfonyl]amino}benzoate

Methyl 2-{[(4-sulfamoylphenyl)sulfonyl]amino}benzoate

Cat. No.: B3658095
M. Wt: 370.4 g/mol
InChI Key: ZUPFVSRSPXQWPM-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-sulfamoylphenyl)sulfonyl]amino}benzoate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a sulfonamide group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(4-sulfamoylphenyl)sulfonyl]amino}benzoate typically involves the reaction of 4-sulfamoylbenzenesulfonyl chloride with methyl 2-aminobenzoate. This reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform, and the product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production also incorporates advanced purification methods, including distillation and high-performance liquid chromatography (HPLC), to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-sulfamoylphenyl)sulfonyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Conditions vary depending on the specific substitution reaction, but typically involve strong acids or bases and appropriate catalysts.

Major Products Formed

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted aromatic compounds, depending on the specific reaction.

Scientific Research Applications

Methyl 2-{[(4-sulfamoylphenyl)sulfonyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-{[(4-sulfamoylphenyl)sulfonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate
  • Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}benzoate
  • Methyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoate

Uniqueness

Methyl 2-{[(4-sulfamoylphenyl)sulfonyl]amino}benzoate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and potential for forming hydrogen bonds, making it a valuable tool in various research applications. Additionally, the combination of the sulfonamide and benzoate ester groups provides a versatile platform for further chemical modifications and the development of new derivatives with tailored properties.

Properties

IUPAC Name

methyl 2-[(4-sulfamoylphenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6S2/c1-22-14(17)12-4-2-3-5-13(12)16-24(20,21)11-8-6-10(7-9-11)23(15,18)19/h2-9,16H,1H3,(H2,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPFVSRSPXQWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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